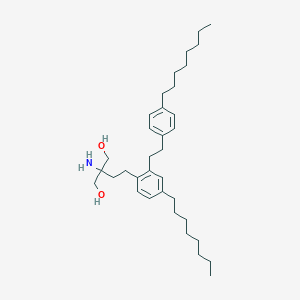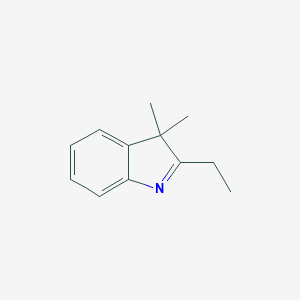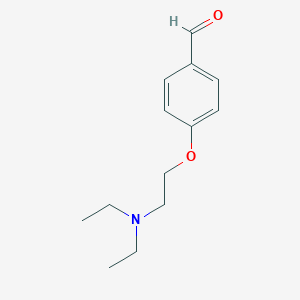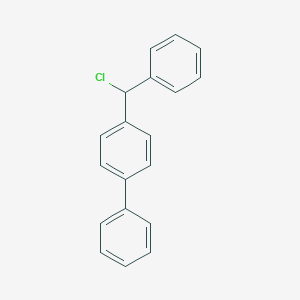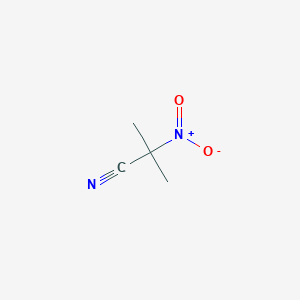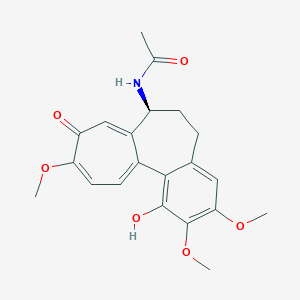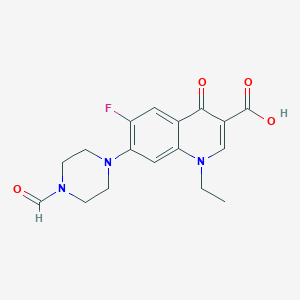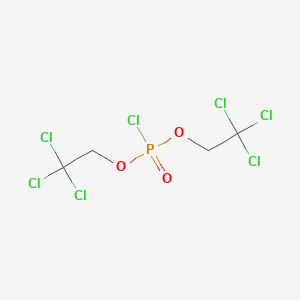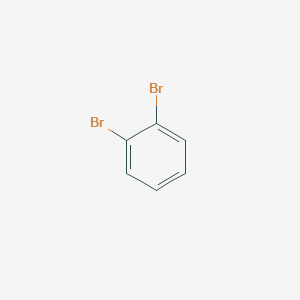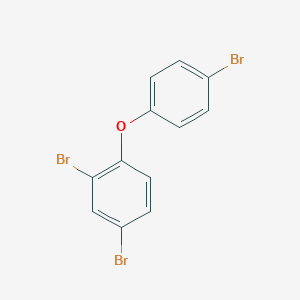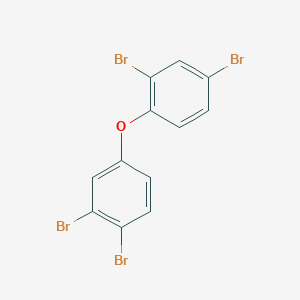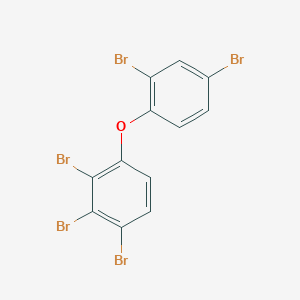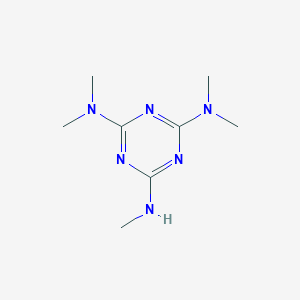
Pentamethylmelamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylmelamine is a chemical compound with the molecular formula C8H16N6 It is a derivative of melamine, where five of the hydrogen atoms in melamine are replaced by methyl groupsThis compound is particularly noted for its water solubility and chemical stability, making it a valuable compound for scientific research and industrial applications .
Méthodes De Préparation
Pentamethylmelamine can be synthesized through several methods. One common synthetic route involves the reaction of melamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Pentamethylmelamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of partially demethylated melamine derivatives.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized melamine derivatives .
Applications De Recherche Scientifique
Pentamethylmelamine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its ability to inhibit certain enzymes and pathways, making it a potential candidate for drug development.
Medicine: this compound has been explored for its anticancer properties.
Industry: In industrial applications, this compound is used in the production of resins and coatings.
Mécanisme D'action
The mechanism of action of pentamethylmelamine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
The molecular targets of this compound include enzymes involved in nucleotide synthesis and cell division. By binding to these enzymes, this compound can block their activity and induce cell death in cancer cells. This mechanism makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Pentamethylmelamine is often compared with other methylated melamine derivatives, such as hexamethylmelamine and trimethylmelamine.
Hexamethylmelamine: Hexamethylmelamine is another derivative of melamine with six methyl groups. It is known for its anticancer properties and has been used in clinical trials for cancer therapy.
Trimethylmelamine: Trimethylmelamine has three methyl groups and is used in the production of resins and coatings.
This compound stands out due to its balance of chemical stability and water solubility, making it a versatile compound for various applications. Its unique properties make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
16268-62-5 |
|---|---|
Formule moléculaire |
C8H16N6 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h1-5H3,(H,9,10,11,12) |
Clé InChI |
XIFVTSIIYVGRHJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)C)N(C)C |
SMILES canonique |
CNC1=NC(=NC(=N1)N(C)C)N(C)C |
Key on ui other cas no. |
16268-62-5 |
Numéros CAS associés |
16268-63-6 (unspecified hydrochloride) 35832-09-8 (mono-hydrochloride) |
Synonymes |
pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


